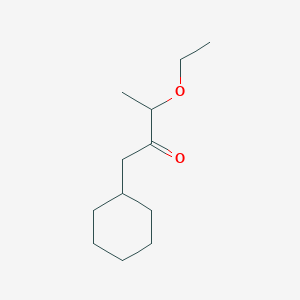
1-Cyclohexyl-3-ethoxy-2-butanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexyl-3-ethoxy-2-butanone is an organic compound with the molecular formula C12H22O2 It is characterized by a cyclohexyl group attached to a butanone backbone with an ethoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-3-ethoxy-2-butanone can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with ethyl magnesium bromide, followed by oxidation to form the desired ketone. Another method includes the alkylation of cyclohexanone with ethyl bromide in the presence of a strong base, such as sodium hydride, followed by oxidation.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-3-ethoxy-2-butanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenating agents like phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Cyclohexyl-3-ethoxy-2-butanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-ethoxy-2-butanone involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of specific products. The pathways involved depend on the specific reactions and conditions under which the compound is used.
Comparison with Similar Compounds
Cyclohexanone: A simpler ketone with a cyclohexyl group.
3-Ethoxy-2-butanone: A similar compound without the cyclohexyl group.
Cyclohexyl ethyl ketone: Another related compound with different substituents.
Uniqueness: 1-Cyclohexyl-3-ethoxy-2-butanone is unique due to the combination of a cyclohexyl group and an ethoxy substituent on the butanone backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
74897-69-1 |
|---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
1-cyclohexyl-3-ethoxybutan-2-one |
InChI |
InChI=1S/C12H22O2/c1-3-14-10(2)12(13)9-11-7-5-4-6-8-11/h10-11H,3-9H2,1-2H3 |
InChI Key |
OSUQBOYBODOLJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)C(=O)CC1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-Ethoxy-2-[(4-methyl-2-nitrophenyl)sulfanyl]-6-nitrophenyl}formamide](/img/structure/B14439538.png)
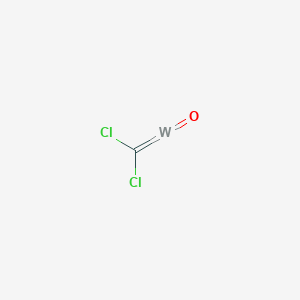
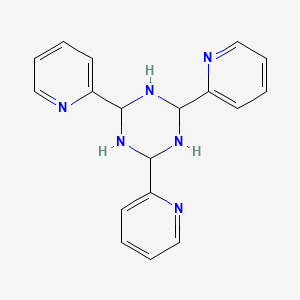

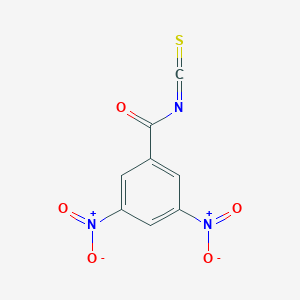
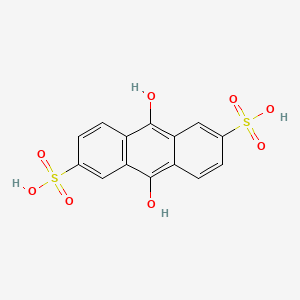

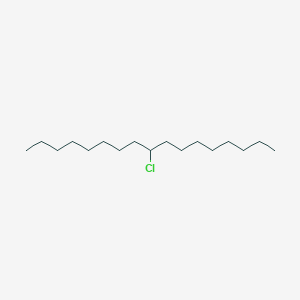
![2-[(3,4-Dichlorophenyl)methanesulfonyl]-1,3-benzothiazole](/img/structure/B14439586.png)
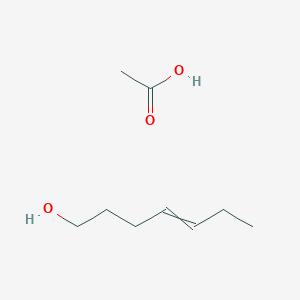
![4-[(4-Octylbenzoyl)oxy]phenyl 4-cyanobenzoate](/img/structure/B14439595.png)
![tert-Butyl[(cyclohex-1-en-1-yl)methoxy]dimethylsilane](/img/structure/B14439603.png)
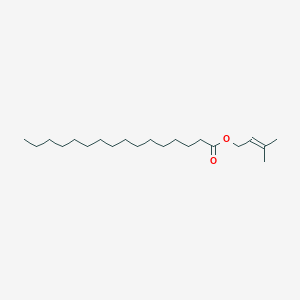
![2-Methyl-1,3-diphenylbicyclo[2.2.1]hept-2-ene](/img/structure/B14439629.png)
